molecular formula C11H11F3O2 B1394459 2-(4-(Trifluoromethyl)benzyl)propanoic acid CAS No. 1192772-71-6

2-(4-(Trifluoromethyl)benzyl)propanoic acid

Cat. No. B1394459
CAS RN: 1192772-71-6
M. Wt: 232.2 g/mol
InChI Key: KOPLOHWBAJQCOI-UHFFFAOYSA-N
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Description

“2-(4-(Trifluoromethyl)benzyl)propanoic acid” is a chemical compound with the CAS Number: 1192772-71-6 . It has a molecular weight of 232.2 and its IUPAC name is 2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid . The compound is stored in a dry room at normal temperature and it is in solid form .


Molecular Structure Analysis

The InChI code for “2-(4-(Trifluoromethyl)benzyl)propanoic acid” is 1S/C11H11F3O2/c1-7(10(15)16)6-8-2-4-9(5-3-8)11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“2-(4-(Trifluoromethyl)benzyl)propanoic acid” is a solid at room temperature . It has a molecular weight of 232.2 .

Scientific Research Applications

Enantioseparation in Chromatography

Research on derivatives of 2-(substituted phenyl)propanoic acids, closely related to 2-(4-(trifluoromethyl)benzyl)propanoic acid, has shown their importance in chromatography. Specifically, the study by Tong et al. (2016) focuses on the enantioseparation of these acids using high-speed countercurrent chromatography, highlighting the impact of different substituents on the benzene ring in the enantiorecognition process. This study is a significant extension of previous work on 2-phenyl propanoic acid derivatives, underscoring their role in advancing chromatographic techniques (Tong et al., 2016).

Hydrogen Bonded Co-crystalline Adducts

Alshahateet et al. (2004) explored the formation of hydrogen-bonded co-crystalline adducts with substances like propanoic acid. While this study did not directly involve 2-(4-(trifluoromethyl)benzyl)propanoic acid, it provides insights into the behavior of similar compounds in the context of crystallography and molecular interactions, which could be relevant for further research on trifluoromethyl benzyl derivatives (Alshahateet et al., 2004).

Synthesis of Radiopharmaceuticals

In 2019, Luo et al. conducted a study on the automated synthesis of a radiopharmaceutical incorporating a trifluoromethyl benzyl group. The compound synthesized, 3-((2-fluoro-4-(5-(2'-methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl) (methyl-11C)amino)propanoic acid, is a demonstration of the application of trifluoromethyl benzyl derivatives in nuclear medicine for PET imaging. This research underlines the potential of such compounds in the development of new radiopharmaceuticals (Luo et al., 2019).

Polymer Synthesis and Material Science

Trejo-Machin et al. (2017) investigated the use of phloretic acid (3-(4-hydroxyphenyl)propanoic acid), which shares structural similarity with 2-(4-(trifluoromethyl)benzyl)propanoic acid, in the synthesis of polybenzoxazines. This study highlights the utility of such compounds in enhancing the reactivity of molecules towards benzoxazine ring formation, thereby contributing to the field of material science and polymer chemistry (Trejo-Machin et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-7(10(15)16)6-8-2-4-9(5-3-8)11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPLOHWBAJQCOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693254
Record name 2-Methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Trifluoromethyl)benzyl)propanoic acid

CAS RN

1192772-71-6
Record name 2-Methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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